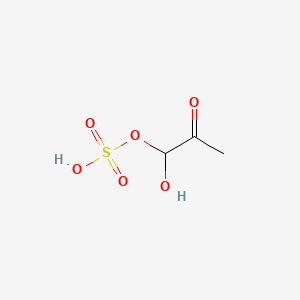![molecular formula C9H3N B13813472 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) is a chemical compound with the molecular formula C₉H₃N and a molecular weight of 125.127 g/mol This compound is characterized by its unique structure, which includes a cyclobuta ring fused with a pyrrolizine moiety
Preparation Methods
Chemical Reactions Analysis
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound, resulting in reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with altered functional groups.
Scientific Research Applications
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of fused ring systems.
Biology: Researchers explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Preliminary studies investigate its potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Industry: While not widely used in industrial applications, it serves as a precursor for the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism by which 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play crucial roles in cellular processes.
Comparison with Similar Compounds
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) can be compared with other similar compounds, such as:
Cyclobutapyrrolizine: Similar in structure but lacks the methene bridge, leading to different chemical properties and reactivity.
Pyrrolizine derivatives: These compounds share the pyrrolizine moiety but differ in the substituents attached to the ring system, resulting in varied biological activities and applications.
Properties
Molecular Formula |
C9H3N |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-azapentacyclo[5.3.0.02,5.03,9.04,8]deca-2,4,6,9-tetraene |
InChI |
InChI=1S/C9H3N/c1-3-7-6-4-2-10(5(1)6)9(3)8(4)7/h1-2,6H |
InChI Key |
MMKJOBDQSROZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3C4=CN2C5=C4C3=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


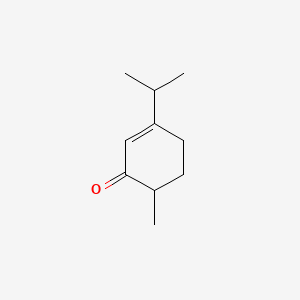
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
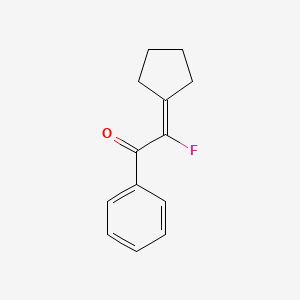
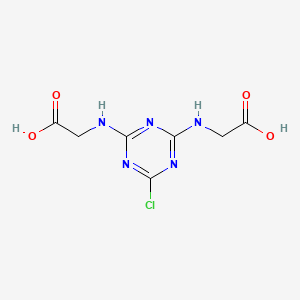
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

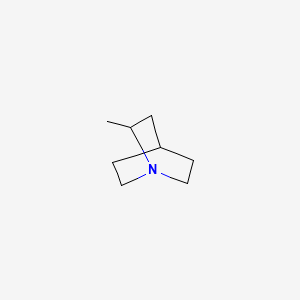

![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)

![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
